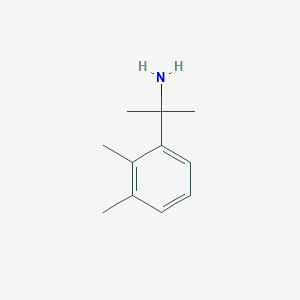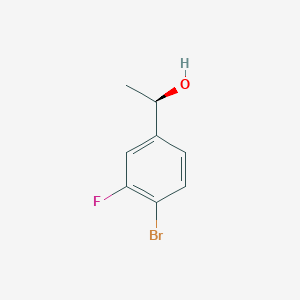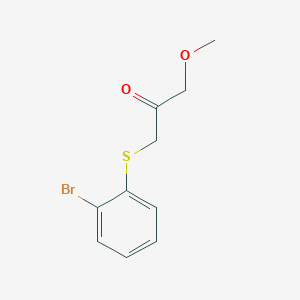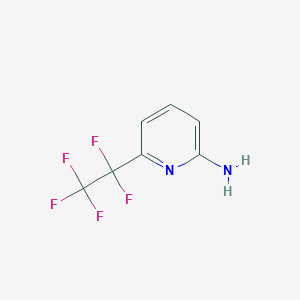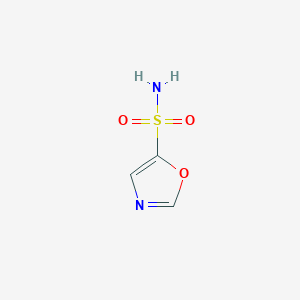
1,3-Oxazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxazole-5-sulfonamide is a heterocyclic compound that features both an oxazole ring and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Oxazole-5-sulfonamide can be synthesized through various methods. One common approach involves the condensation of 2-acylaminoketones, followed by cyclization and sulfonation . Another method includes the reaction of α-haloketones with formamide, leading to the formation of the oxazole ring, which is then sulfonated .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium and gold complexes are often employed to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Oxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be opened using strong oxidizing agents like potassium permanganate and chromic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, ozone.
Reduction: Hydrogenation catalysts.
Substitution: Nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various substituted oxazoles and sulfonamides, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The primary mechanism of action of 1,3-oxazole-5-sulfonamide involves its binding to tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, the compound induces the depolymerization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism makes it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Oxazole-4-carboxylate
- 1,3-Oxazole-4-carbonitrile
- Sulfamethoxazole
- Sulfisoxazole
Uniqueness
1,3-Oxazole-5-sulfonamide stands out due to its unique combination of the oxazole ring and sulfonamide group, which imparts distinct biological activities. Its ability to inhibit tubulin polymerization and induce microtubule depolymerization is particularly noteworthy, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C3H4N2O3S |
|---|---|
Molekulargewicht |
148.14 g/mol |
IUPAC-Name |
1,3-oxazole-5-sulfonamide |
InChI |
InChI=1S/C3H4N2O3S/c4-9(6,7)3-1-5-2-8-3/h1-2H,(H2,4,6,7) |
InChI-Schlüssel |
DDNXAEXROVLFJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=N1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



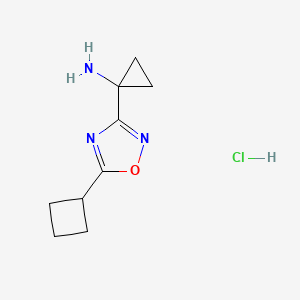
![tert-butylN-{6-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13527975.png)
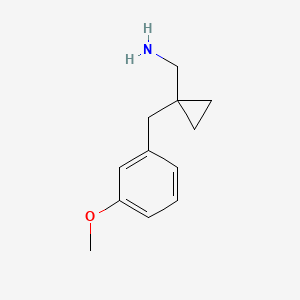
![6,6-Dimethylspiro[2.3]hexan-4-one](/img/structure/B13528002.png)




